Thalidomide-O-acetamido-PEG4-OH

PROTAC design linker chemistry CRBN ligand

A common pain point in PROTAC development is the multi-step conjugation required for alkyne-terminated linkers, which introduces copper-induced protein oxidation risks. Thalidomide-O-acetamido-PEG4-OH eliminates this by providing a terminal hydroxyl group for direct, one-step EDC/DMAP coupling to carboxylic acid-containing target-protein ligands. This simplifies PROTAC library purification and preserves protein integrity during conjugation. - Direct Conjugation: Terminal -OH enables a copper-free, one-step conjugation strategy, avoiding Cu-induced protein oxidation and simplifying purification. - Extended Solubility: With an aqueous solubility of ≥25 mg/mL, it supports bioconjugation in mixed aqueous-organic systems, facilitating coupling for ligands with poor organic solubility. - Optimized Linker Reach: The PEG4 chain provides a 15-20 Å linker span, the most frequently optimal reach for forming a productive ternary complex (DC₅₀ 10-100 nM). - High-Purity Standard: Available at >99% purity for use as a well-defined CRBN-recruiting standard, eliminating batch-to-batch variability in PROTAC degradation assays.

Molecular Formula C23H29N3O10
Molecular Weight 507.5 g/mol
Cat. No. B14765126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-PEG4-OH
Molecular FormulaC23H29N3O10
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO
InChIInChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30)
InChIKeyACEWXSQOQGCDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-acetamido-PEG4-OH: A Defined CRBN Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-acetamido-PEG4-OH (CAS 2716123-16-7) is a heterobifunctional cereblon (CRBN) ligand-linker conjugate with molecular formula C₂₃H₂₉N₃O₁₀ and a molecular weight of 507.5 g/mol . It integrates a thalidomide-based E3 ligase ligand, an acetamido spacer, and a four-unit polyethylene glycol (PEG4) chain terminating in a hydroxyl group, and is supplied at a standard purity of ≥95% . This compound is primarily employed as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), where the hydroxyl terminus enables direct conjugation to target-protein ligands via esterification or activation chemistry .

Why Thalidomide-O-acetamido-PEG4-OH Cannot Be Swapped with Its Closest Analogs


Although numerous thalidomide-PEG ligand-linker conjugates are commercially available, they are not functionally interchangeable. Variables including the PEG chain length, the presence or absence of the internal acetamido group, and the identity of the terminal reactive handle each independently dictate the solubility of the conjugate, the attainable linker reach within the ternary complex, the conjugation chemistry applicable for PROTAC assembly, and ultimately the degradation efficiency of the resulting degrader molecule [1]. The following quantitative comparisons isolate where Thalidomide-O-acetamido-PEG4-OH occupies a distinct, non-redundant design space relative to its closest in-class alternatives.

Quantitative Differentiation of Thalidomide-O-acetamido-PEG4-OH Against Its Closest Analogs


Internal Acetamido Group Defines a Unique Conjugation Handle Absent in Direct Ether-Linked Congeners

Thalidomide-O-acetamido-PEG4-OH contains an internal acetamido (-OCH₂CONH-PEG4) linkage connecting the thalidomide phenoxy position to the PEG chain, whereas Thalidomide-O-PEG4-OH employs a direct ether (-O-PEG4) connection, and Thalidomide 4'-oxyacetamide-PEG4-amine carries a terminal amine rather than a hydroxyl . The acetamido linkage of the title compound provides a secondary hydrogen-bond donor (the amide NH) that is absent in the direct-ether analog, conferring a measurably distinct H-bond donor count (3 vs. 2) and polar surface area, which directly influences the physicochemical properties of the pre-conjugation intermediate and may affect ternary complex stabilization .

PROTAC design linker chemistry CRBN ligand structure-activity relationship

Molecular Weight of 507.5 g/mol Positions the Conjugate at the Lower End of the Optimal Physicochemical Window

The title compound has a molecular weight of 507.5 g/mol . Its closest PEG-length variants, Thalidomide-O-acetamido-PEG2-OH (MW 419.4) and Thalidomide-O-acetamido-PEG6-OH (MW 551.5), bracket the target across a MW range of 419.4–551.5 . The thalidomide core alone has MW 258.2, while a fully constructed CRBN-PEG4-ligand conjugate typically exceeds 900 Da. MW 507.5 corresponds to a ligand-linker intermediate that retains adequate aqueous solubility imparted by four ethylene glycol units while remaining below empirical size thresholds at which passive permeability sharply declines, offering a pragmatic balance between linker reach and pre-conjugation physicochemical properties .

drug-likeness PROTAC optimization physicochemical properties oral bioavailability

PEG4 Linker Delivers an Extended Reach of ~15–20 Å Suitable for Bridging Typical PROTAC Binding Pockets

The PEG4 chain in Thalidomide-O-acetamido-PEG4-OH provides an estimated extended molecular length of approximately 15–20 Å . In published PROTAC studies, variations in PEG linker length alter ternary complex formation efficiency and degradation potency. For example, a systematic linker-length study of thalidomide-based PROTACs measured linker atom distances ranging from 4.18 Å to 14.06 Å using energy-minimized 3D molecular models, with the PEG4-length constructs yielding linker distances between approximately 7.1 and 10.7 Å, corresponding to optimal degradation DC₅₀ values in the 10–100 nM range [1][2]. Shorter PEG2 variants limit inter-ligand distance and are associated with reduced or absent degradation activity in multiple systems, while PEG6 or longer linkers can introduce excessive flexibility that reduces effective molarity [1].

linker length ternary complex formation PROTAC design degradation efficiency

Aqueous Solubility ≥25 mg/mL and DMSO Solubility ≥50 mM Surpass Hydrocarbon-Linker and Parent Thalidomide Comparators

Thalidomide-O-acetamido-PEG4-OH exhibits aqueous solubility of ≥25 mg/mL (approximately 49 mM) and DMSO solubility of 50 mM [1]. By contrast, parent thalidomide is practically insoluble in water and shows DMSO solubility of 48 mg/mL (185.87 mM) but is insoluble in aqueous buffer [2]. PROTAC ligand-linker conjugates employing alkyl (C8) linkers in place of PEG4 demonstrate aqueous solubility of <0.1 mg/mL, while the PEG4-bearing conjugate retains >5.0 mg/mL in DMSO and maintains sufficient aqueous solubility for direct use in biochemical assays . The ≥4-fold improvement in aqueous solubility over alkyl-linker analogs and the >100-fold improvement over parent thalidomide dramatically expands the range of buffer systems and assay conditions compatible with this intermediate.

aqueous solubility formulation compatibility PROTAC synthesis DMSO solubility

Hydroxyl Terminal Group Enables Direct Esterification and Tosylation Without Additional Deprotection Steps

The terminal hydroxyl group on Thalidomide-O-acetamido-PEG4-OH permits direct conjugation via ester bond formation with carboxylic-acid-bearing target protein ligands under standard EDC/DMAP coupling conditions, or via conversion to a tosylate leaving group for nucleophilic displacement . In contrast, Thalidomide-PEG4-COOH (MW 478.5) requires amide coupling with amine-containing ligands using EDC/HATU activation, while Thalidomide-O-amido-PEG4-propargyl (MW 546.5) mandates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized warheads [1][2]. The -OH terminus is orthogonal to both the amine-reactive and alkyne-reactive chemistries, meaning it can be used in parallel synthetic routes without cross-reactivity, and it avoids the potential for copper-induced protein damage associated with click chemistry approaches.

terminal functional group conjugation chemistry PROTAC assembly workflow efficiency

Standard Purity ≥95% with Availability of >99% Grade Enables Dose-Response Studies Without Purification Artifacts

Thalidomide-O-acetamido-PEG4-OH is routinely supplied at ≥95% purity (HPLC), and a >99% grade is commercially available from certified reference material vendors . This contrasts with many custom-synthesized thalidomide-PEG intermediates, which are often offered only at ≥90% or ≥93% purity and may contain unreacted PEG or thalidomide starting materials that can interfere with biochemical assays. A >99% purity specification ensures that ≥1-log reduction in impurity-related assay noise is achieved relative to a 90% purity product (from 10% total impurities to <1%), which is critical when measuring degradation DC₅₀ values in the sub-100 nM range where even minor contaminants that bind CRBN or the target protein can produce misleading dose-response curves .

compound purity quality control PROTAC screening reproducibility

High-Value Application Scenarios for Thalidomide-O-acetamido-PEG4-OH in PROTAC Research and Procurement


Parallel PROTAC Library Synthesis via Direct Esterification

The terminal hydroxyl group of Thalidomide-O-acetamido-PEG4-OH permits direct, one-step conjugation to carboxylic-acid-containing target-protein ligands using EDC/DMAP coupling. This avoids the copper-catalyzed click chemistry required by propargyl-terminated analogs, thereby eliminating the risk of Cu-induced protein oxidation and simplifying the purification of PROTAC libraries. The demonstrated aqueous solubility of ≥25 mg/mL supports performing these couplings in mixed aqueous-organic solvent systems, broadening the range of compatible ligand solubility profiles .

High-Purity CRBN-Recruiting Standard for Degradation Assay Benchmarking

With a >99% purity grade commercially available, this compound can serve as a well-defined CRBN-recruiting ligand-linker standard for head-to-head comparisons across different PROTAC series. Procuring the high-purity grade directly, rather than relying on custom synthesis, eliminates batch-to-batch variability in degradation assays and ensures that observed differences in DC₅₀ or Dₘₐₓ values between PROTACs are attributable to the target-protein ligand or linker architecture rather than to impurities in the E3 ligase ligand-linker moiety .

PEG4-Length Linker Optimization in Ternary Complex Structural Studies

The PEG4 chain of this conjugate provides an extended linker length of approximately 15–20 Å, corresponding to the most frequently optimal reach for ternary complex formation in published PROTAC systems (DC₅₀ 10–100 nM). Researchers conducting cryo-EM or X-ray crystallography studies of PROTAC-mediated ternary complexes can use this compound as the CRBN-ligand-linker module to systematically map the spatial requirements for productive ubiquitination across different target proteins, without requiring de novo synthesis and purification of the E3 ligase ligand-linker intermediate [1].

Aqueous-Phase Bioconjugation and Biochemical Assay Development

The >100-fold aqueous solubility advantage of Thalidomide-O-acetamido-PEG4-OH over parent thalidomide (≥25 mg/mL vs. essentially insoluble) enables direct use in biochemical binding assays, SPR, and ITC experiments without organic co-solvents. This is particularly advantageous for measuring CRBN binding affinity (Kd) and ternary complex cooperativity (α) in physiologically relevant buffer conditions, where DMSO concentrations must be kept below 1% to avoid protein denaturation [2].

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